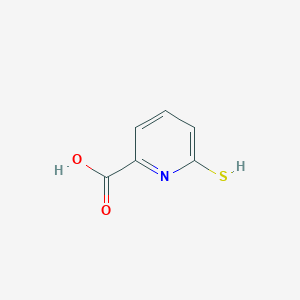

6-sulfanylpyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-sulfanylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZPTGPAFUAPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Sulfanylpyridine 2 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches to the 6-Sulfanylpyridine-2-carboxylic Acid Core

The direct construction of the this compound scaffold can be achieved through carefully planned precursor-based routes and strategic functional group interconversions. These methods focus on building the molecule with the desired functionalities in place or introducing them at a late stage of the synthesis.

Precursor-Based Synthetic Routes

A common and effective strategy for synthesizing this compound involves the use of pre-functionalized pyridine (B92270) precursors. Halogenated pyridines, in particular, serve as versatile starting materials. For instance, 6-chloropyridine-2-carboxylic acid can undergo nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), to introduce the sulfanyl (B85325) group at the 6-position. This reaction is typically carried out in a polar aprotic solvent.

Another important precursor is 6-aminopyridine-2-carboxylic acid. umich.eduhepatochem.com This compound can be synthesized from precursors like 6-acetamidopicolinic acid by hydrolysis of the acetyl group. umich.edu The amino group in 6-aminopyridine-2-carboxylic acid can then be converted to a sulfanyl group through a multi-step process.

Functional Group Interconversion Strategies

Functional group interconversion represents a powerful tool for the synthesis of this compound, allowing for the transformation of one functional group into another. A notable example is the conversion of an amino group into a sulfanyl group. This can be accomplished via a Sandmeyer-type reaction. organic-chemistry.org The process begins with the diazotization of 6-aminopyridine-2-carboxylic acid with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a sulfur-containing reagent, such as a solution of potassium ethyl xanthate, followed by hydrolysis to yield the desired this compound. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring. masterorganicchemistry.com

Synthesis of Structurally Related Sulfanylpyridine-2-carboxylic Acid Analogues and Derivatives

The synthesis of analogs and derivatives of sulfanylpyridine-2-carboxylic acid expands the chemical space and allows for the exploration of structure-activity relationships. These methods often involve the construction of the pyridine ring with various substituents or the introduction of the sulfanyl moiety into different pyridine systems.

Incorporation of the Sulfanyl Moiety in Pyridine Systems

The introduction of a sulfanyl group onto a pre-existing pyridine ring is a key strategy. For instance, 2-mercaptopyrimidine (B73435) can be synthesized from 1,1,3,3-tetraethoxypropane (B54473) and thiourea (B124793). hepatochem.com While this applies to a pyrimidine (B1678525) system, similar principles can be adapted for pyridine synthesis. The reaction of 2-chloropyridines with thiourea is a known method to introduce a mercapto group. researchgate.net This approach could potentially be applied to substituted 2-chloropyridine-2-carboxylic acids to generate a range of sulfanyl derivatives.

Multi-Component Reactions Yielding Substituted Pyridine-2-carboxylic Acids

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. Several MCRs are known to produce substituted pyridines. The Gewald reaction, for example, is a well-established method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. umich.eduresearchgate.netwikipedia.orgumich.edu While this reaction directly yields thiophenes, variations and subsequent transformations of the products can lead to pyridine-containing structures.

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are also powerful tools in heterocyclic synthesis. nih.govresearchgate.netresearchgate.netacs.orgnih.gov These reactions can incorporate a carboxylic acid component, and with appropriately chosen starting materials, could potentially be adapted to synthesize substituted pyridine-2-carboxylic acid derivatives. For instance, a bifunctional starting material containing a pyridine nucleus could be employed in an Ugi or Passerini reaction to generate complex pyridine-2-carboxylic acid analogs.

Post-Synthetic Derivatization of this compound

The presence of two reactive functional groups, a carboxylic acid and a sulfanyl group, in this compound allows for a wide range of post-synthetic modifications. These derivatizations are crucial for creating libraries of related compounds for various applications.

The carboxylic acid moiety can be readily converted into esters or amides. Esterification can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govrug.nlgoogle.comyoutube.com Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate ester and amide bond formation under milder conditions. hepatochem.comresearchgate.netfishersci.co.uknih.govnih.gov The use of activating agents like thionyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which readily reacts with alcohols or amines.

The sulfanyl group also offers a handle for further functionalization. It can be alkylated to form thioethers, for example, by reaction with alkyl halides in the presence of a base. umw.edu Oxidation of the sulfanyl group can lead to the formation of sulfoxides, sulfones, or sulfonic acids, depending on the oxidizing agent and reaction conditions. For instance, a recent method describes the conversion of aromatic acids to sulfonyl chlorides, which can then be converted to sulfonamides. princeton.edu While this is a decarboxylative process, it highlights the potential for manipulating the sulfur-containing functional group.

The interplay between the reactivity of the carboxylic acid and the sulfanyl group is an important consideration in the design of derivatization strategies, allowing for selective modification of one group while the other is protected or remains unreactive.

Esterification Reactions for Carboxylic Acid Modification

The conversion of the carboxylic acid group of this compound into an ester is a fundamental modification. This transformation is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. rug.nlyoutube.com This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, with the application of heat. youtube.comgoogle.com The reaction equilibrium is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. google.com

For pyridine carboxylic acids specifically, the esterification can be performed by refluxing a solution of the acid in the desired alcohol with a catalytic amount of sulfuric acid. chemicalbook.com A procedure for a closely related analogue, 6-methylpicolinic acid, demonstrates a typical protocol where the acid is heated to reflux in ethanol (B145695) with sulfuric acid for an extended period to achieve a good yield of the corresponding ethyl ester. chemicalbook.com The workup generally involves neutralizing the acid catalyst with a weak base like sodium bicarbonate before extracting the ester product. chemicalbook.com

Alternative methods for esterification that avoid strongly acidic conditions are also applicable. The Mukaiyama esterification, for instance, uses 1-alkyl-2-halopyridinium salts to activate the carboxylic acid for reaction with an alcohol under milder, basic conditions mediated by a tertiary amine. rug.nl Various other coupling agents and catalysts, including Lewis acids and carbodiimides like Dicyclohexylcarbodiimide (DCC), can also facilitate the formation of esters from carboxylic acids and alcohols. rug.nlluxembourg-bio.combath.ac.uk

Table 1: Example of Fischer Esterification for a 6-Substituted Pyridine-2-Carboxylic Acid Analogue chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

| 6-Methylpicolinic acid | Ethanol | Sulfuric acid | Reflux, 22 hours | Ethyl 6-methylpicolinate | 78% |

Amidation Reactions and Amide Bond Formation Methodologies

The formation of an amide bond by coupling the carboxylic acid group of this compound with an amine is a critical transformation in medicinal chemistry. nih.govrsc.org Direct condensation of a carboxylic acid and an amine requires high temperatures to eliminate water, which can be detrimental to sensitive molecules. luxembourg-bio.com Therefore, the carboxylic acid is typically activated first. luxembourg-bio.com

A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride readily reacts with an amine to form the desired amide. For pyridine-2,6-dicarboxylic acid, this approach has been used to synthesize a range of bis-amides by reacting the corresponding diacyl chloride with various aromatic amines. nih.gov However, when applying this method to picolinic acid, care must be taken as unexpected side reactions, such as chlorination of the pyridine ring, can occur. nih.gov

Peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions. luxembourg-bio.com These reagents activate the carboxylic acid to form an active ester or a similar intermediate that is highly susceptible to nucleophilic attack by an amine. luxembourg-bio.com Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic example that reacts with a carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). luxembourg-bio.comnih.gov

Triazine Derivatives: Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have emerged as effective condensing agents for forming amide bonds, even in aqueous solvents. researchgate.net

Recent developments have focused on greener, one-pot methodologies that avoid traditional coupling reagents. nih.govrsc.org One such approach involves the in-situ formation of a thioester from the carboxylic acid, which then reacts with an amine to yield the amide. nih.govrsc.org Another method employs titanium tetrachloride (TiCl₄) in pyridine to mediate the direct condensation of carboxylic acids and amines, which proceeds with minimal racemization for chiral substrates. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation luxembourg-bio.comresearchgate.net

| Reagent Class | Example Reagent(s) | General Mechanism |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | Forms O-acylisourea intermediate |

| Uronium/Aminium Salts | HATU, HBTU | Forms active ester intermediate |

| Triazine Derivatives | DMTMM | Activates carboxylic acid via triazinyl ester |

Other Synthetic Transformations at the Pyridine or Sulfanyl Moieties

Beyond modifications at the carboxylic acid, the pyridine ring and the sulfanyl group of this compound are also targets for synthetic transformation.

The sulfanyl (thiol) group is a versatile handle for further functionalization. It can participate in multicomponent reactions, as seen in the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, where a thiol is condensed with other reagents to build a highly functionalized pyridine scaffold. nih.gov The nucleophilic nature of the thiol allows for its use in conjugating the molecule to other platforms. For example, the related 6-mercaptopyridine-3-carboxylic acid is used to functionalize gold nanoparticles (AuNPs) and to prepare thiolated biopolymers like chitosan, demonstrating the reactivity of the sulfanyl group in forming new sulfur-carbon or sulfur-metal bonds. sigmaaldrich.com

The pyridine ring itself can undergo transformations. While generally electron-deficient and less susceptible to electrophilic substitution than benzene, it can be modified under certain conditions. For instance, during the formation of the acid chloride of picolinic acid using thionyl chloride, an unexpected chlorination at the 4-position of the pyridine ring has been observed as a side reaction. nih.gov This highlights the potential for halogenation of the pyridine backbone. Furthermore, the nitrogen atom in the pyridine ring can act as a catalyst or a directing group in various reactions. rsc.org Although not demonstrated on this compound itself, related pyridine systems can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce new carbon-carbon bonds onto the pyridine ring. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Molecular Structure Elucidation by Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For "6-sulfanylpyridine-2-carboxylic acid," both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment.

In ¹H NMR spectroscopy of "this compound," the chemical shifts and coupling patterns of the protons on the pyridine (B92270) ring are of primary interest. The pyridine ring protons typically appear in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. The acidic proton of the carboxylic acid group is highly deshielded and is expected to resonate at a significantly downfield chemical shift, often above 10-12 ppm, and its signal may be broad. The sulfanyl (B85325) proton's chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

The protons on the pyridine ring (H-3, H-4, and H-5) will exhibit characteristic splitting patterns (doublets or triplets) due to coupling with adjacent protons. The electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the sulfanyl group will influence the precise chemical shifts of these protons.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~12.0 - 13.0 | broad singlet | - |

| SH | ~3.0 - 5.0 | singlet | - |

| H-3 | ~7.8 - 8.0 | doublet of doublets | ~7.5, 1.5 |

| H-4 | ~7.6 - 7.8 | triplet | ~7.8 |

| H-5 | ~7.2 - 7.4 | doublet of doublets | ~8.0, 1.5 |

Note: The data presented are representative and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically found in the range of 160-180 ppm. The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the substituents. The carbon atom attached to the sulfanyl group (C-6) will experience a shielding effect, while the carbon attached to the carboxylic acid group (C-2) will be deshielded.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165 - 175 |

| C-2 | ~150 - 155 |

| C-3 | ~120 - 125 |

| C-4 | ~135 - 140 |

| C-5 | ~115 - 120 |

| C-6 | ~155 - 160 |

Note: The data presented are representative and may vary based on solvent and experimental conditions.

Vibrational and Electronic Spectroscopic Analysis

Vibrational and electronic spectroscopy provide insights into the functional groups present and the electronic transitions within the molecule.

FT-IR spectroscopy is used to identify the functional groups in "this compound" by detecting their characteristic vibrational frequencies. The carboxylic acid group exhibits a very broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1710-1760 cm⁻¹. The S-H stretching vibration of the sulfanyl group is expected to appear as a weak band around 2550-2600 cm⁻¹. The pyridine ring will show several characteristic C-C and C-N stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Representative FT-IR Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| C=O stretch | 1710 - 1760 | |

| Sulfanyl | S-H stretch | 2550 - 2600 (weak) |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |

| C-H bend | 750 - 850 |

Note: The data presented are representative and may vary based on the sample preparation method.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The presence of the carboxylic acid and sulfanyl groups, which act as chromophores and auxochromes, will cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine. The conjugation within the aromatic ring system is expected to result in absorptions in the UV region. The exact λmax values can be influenced by the solvent polarity.

Mass Spectrometry for Compound Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. For "this compound," the molecular ion peak (M⁺) would confirm the molecular weight.

The fragmentation of "this compound" in the mass spectrometer is expected to proceed through characteristic pathways. A common fragmentation is the loss of the carboxyl group (–COOH) as a neutral radical, leading to a significant peak at M-45. Further fragmentation of the pyridine ring can also occur, providing additional structural clues.

Chromatographic Techniques for Separation and Quantification

The separation and quantification of this compound and its related impurities are critical for quality control and research purposes. Various chromatographic techniques are employed, with High-Performance Liquid Chromatography (HPLC) being the most prominent.

The development of a robust HPLC method for this compound requires careful consideration of its chemical properties. The molecule possesses a polar, zwitterionic character due to the acidic carboxylic group and the basic pyridine nitrogen, along with the sulfur-containing thiol group. helixchrom.com This necessitates a method that can effectively handle such a compound.

Method Development:

A common approach for a compound like this compound is reversed-phase HPLC. actascientific.com This involves a nonpolar stationary phase (like C18) and a polar mobile phase. Given the compound's ionizable nature, control of the mobile phase pH is crucial for achieving reproducible retention times and good peak shapes. helixchrom.com

A typical method would utilize a gradient elution. actascientific.com This starts with a highly aqueous mobile phase to retain the polar analyte and gradually increases the proportion of an organic solvent, such as acetonitrile (B52724) or methanol, to elute the compound from the column. actascientific.com The use of buffers (e.g., acetate (B1210297), phosphate, or formate) is standard practice to maintain a constant pH. helixchrom.com Detection is most commonly achieved using a UV detector, as the pyridine ring is a strong chromophore, or a Diode Array Detector (DAD) which can provide spectral information to confirm peak identity and purity. actascientific.com For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating moderately polar to nonpolar compounds. The long carbon chains provide hydrophobic interaction. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier used to elute the analyte from the column. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is suitable for separating compounds with a range of polarities, including potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing a balance between analysis time and efficiency. |

| Column Temp. | 25-30 °C | Temperature control ensures reproducible retention times. actascientific.com |

| Detection | UV at ~270-280 nm | The pyridine ring system exhibits strong UV absorbance in this region, allowing for sensitive detection. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Validation:

Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. ich.orgich.orgeuropa.eu Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. ich.org

Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specified range. ich.org

Accuracy: The closeness of the test results to the true value, often determined by spike-recovery experiments. ich.org

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at different levels (repeatability, intermediate precision). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. actascientific.com

Besides HPLC, other separation techniques are valuable for the analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for qualitative purposes such as monitoring reaction progress, identifying compounds in a mixture, and assessing purity. wikipedia.orglibretexts.org For this compound, a polar stationary phase like silica (B1680970) gel would be used with a mobile phase consisting of a mixture of solvents, for example, ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve spot shape. khanacademy.org Visualization can be achieved under UV light due to the UV-active pyridine ring. wikipedia.org

Ion-Exchange Chromatography (IEC): Given the zwitterionic nature of this compound, IEC is a highly suitable separation technique. nih.govresearchgate.netmsu.ru The molecule possesses both a negatively charged carboxylate group and a positively chargeable pyridine nitrogen, depending on the pH. Anion-exchange chromatography can be used to retain the molecule through its carboxylate group, while cation-exchange chromatography can retain it via the protonated pyridine ring. nih.gov Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. nih.gov

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that does not require a solid support. It is particularly useful for separating polar compounds and can be scaled up for preparative purposes. A pH-zone-refining CCC method has been successfully used to separate other pyridine derivatives from synthetic mixtures and could be adapted for this compound. nih.gov

Crystallographic Studies of this compound and Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Such studies on this compound and its co-crystals provide invaluable insights into molecular conformation, and intermolecular interactions that dictate the solid-state properties.

The structure of 2-mercaptopyridine (B119420) derivatives typically exists in the thione tautomeric form in the crystalline state. rsc.org This is due to the formation of strong N-H···S or N-H···O hydrogen bonds, which are generally more stabilizing than S-H···N or S-H···O interactions. rsc.org For this compound, one would expect the molecule to adopt a largely planar conformation, with strong intramolecular hydrogen bonding potentially occurring between the carboxylic acid proton and the pyridine nitrogen or the thione sulfur.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen and the sulfanyl group also act as hydrogen bond acceptors and potentially donors. These interactions often lead to the formation of well-defined supramolecular synthons, such as the common carboxylic acid-pyridine heterosynthon (COO-H···Npyr). rsc.orgrsc.org

Co-crystals:

Co-crystal engineering has become a significant strategy in materials science to modify the physicochemical properties of molecules without altering their covalent structure. rsc.org this compound is an excellent candidate for co-crystal formation due to its strong hydrogen bonding functionalities. By combining it with other neutral molecules (coformers), such as other dicarboxylic acids or amides, it is possible to create novel crystalline structures. nih.gov These co-crystals are held together by non-covalent interactions, primarily hydrogen bonds. orgchemres.org The formation of a co-crystal versus a molecular salt is generally predicted by the difference in pKa values between the acidic and basic components. rsc.orgacs.org Studies on related mercaptopyridines have shown successful co-crystal synthesis with molecules like thiourea (B124793) and trithiocyanuric acid, forming robust structures stabilized by N–H⋯S hydrogen bonds. rsc.org

Interactive Data Table: Illustrative Crystallographic Data for a Related Compound (Methyl(pyridine-2-thiolato)mercury(II))

This table presents data for a related mercaptopyridine derivative to illustrate the type of information obtained from a crystallographic study. Data for this compound itself would require specific experimental determination.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₇HgNS | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/n | rsc.org |

| a (Å) | 10.834(5) | rsc.org |

| b (Å) | 4.206(3) | rsc.org |

| c (Å) | 17.144(2) | rsc.org |

| β (°) | 101.91(1) | rsc.org |

| Key Bond Length (Hg–S) | 2.374(2) Å | rsc.org |

| Key Interaction | The pyridine ligand is coordinated to mercury via the thiolate sulfur atom. A secondary intramolecular mercury-nitrogen interaction is also observed. | rsc.org |

Theoretical and Computational Investigations of 6 Sulfanylpyridine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 6-sulfanylpyridine-2-carboxylic acid, DFT could be employed to optimize its three-dimensional geometry, calculate its total energy, and determine its vibrational frequencies. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be benchmarked to find the most accurate and computationally efficient level of theory. Such calculations would provide insights into the molecule's stability and spectroscopic properties (IR, Raman).

Molecular Orbital Analysis and Charge Distribution

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity. Furthermore, calculating the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting how it might interact with other molecules.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. These simulations would reveal its conformational flexibility, including the rotation around single bonds and potential intramolecular hydrogen bonding between the sulfanyl (B85325) and carboxylic acid groups. In a solvent environment, MD could also simulate how the molecule interacts with solvent molecules, providing information on its solvation and transport properties.

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Should this compound be involved in chemical reactions or catalytic processes, computational methods could elucidate the step-by-step mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile of a reaction pathway can be constructed. This would help in understanding the kinetics and thermodynamics of the reaction, and how the structure of the molecule influences its reactivity or catalytic activity.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are instrumental in predicting how a molecule might interact with biological targets.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be performed against the active site of a protein to predict its binding mode and affinity. This would provide hypotheses about its potential biological activity and guide the design of new experiments. The results are often scored based on the predicted binding energy, indicating the strength of the interaction.

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies of 6 Sulfanylpyridine 2 Carboxylic Acid Derivatives

In Vitro Mechanistic Studies of Biological Activity

The in vitro evaluation of 6-sulfanylpyridine-2-carboxylic acid derivatives has provided crucial insights into their mechanisms of action at the molecular and cellular levels. These studies are fundamental to understanding their therapeutic potential.

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, a key mechanism for their therapeutic effects. One notable target is phosphoenolpyruvate (B93156) carboxykinase (PEPCK), an essential enzyme in the gluconeogenesis pathway. Certain derivatives have demonstrated inhibitory activity against this enzyme, suggesting their potential in the management of type 2 diabetes.

Beyond PEPCK, other enzymatic targets for these derivatives include various kinases and proteases, which are implicated in a wide range of diseases, including cancer and inflammatory disorders. The structural diversity of the this compound scaffold allows for the generation of a multitude of derivatives with varying specificities and potencies against these enzymes.

Receptor Binding and Ligand-Target Interaction Studies

The biological activity of this compound derivatives is also mediated through their interaction with specific cellular receptors. Receptor binding assays are instrumental in identifying the molecular targets of these compounds and quantifying their binding affinities. These studies have revealed that certain derivatives can act as ligands for various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.

The binding of these ligands to their respective receptors can trigger a cascade of intracellular signaling events, leading to a physiological response. The nature of this response, whether agonistic or antagonistic, is dependent on the specific chemical structure of the derivative and the receptor subtype it interacts with. Computational modeling and structural biology techniques, such as X-ray crystallography, have been utilized to visualize the binding poses of these derivatives within the receptor's binding pocket, providing a rational basis for the design of new compounds with improved affinity and selectivity.

Antimicrobial and Antifungal Activity Mechanisms

A significant area of research has focused on the antimicrobial and antifungal properties of this compound derivatives. These compounds have shown promise against a range of pathogens, including bacteria and fungi. Their mechanisms of action are multifaceted and can involve the disruption of essential cellular processes in the target microorganisms.

For instance, some derivatives have been found to inhibit microbial enzymes that are crucial for survival, such as those involved in cell wall synthesis or DNA replication. The sulfur-containing pyridine (B92270) scaffold is believed to play a key role in this activity, potentially by chelating metal ions that are essential for enzymatic function or by generating reactive oxygen species that are toxic to the microbes.

The antitubercular activity of certain derivatives has also been reported. The proposed mechanism involves the inhibition of enzymes unique to Mycobacterium tuberculosis, thereby providing a selective mode of action with potentially lower toxicity to the host. Similarly, the antialgal activity of some derivatives is thought to arise from the disruption of photosynthetic processes or other metabolic pathways specific to algae.

Antiproliferative Mechanisms in Cellular Models (in vitro)

The potential of this compound derivatives as anticancer agents has been explored in various in vitro cellular models. These studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

The antiproliferative mechanisms are diverse and can involve the targeting of key molecules that regulate the cell cycle and cell survival. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest at specific checkpoints. Others may activate pro-apoptotic pathways by modulating the expression of Bcl-2 family proteins or by activating caspases, the executioner enzymes of apoptosis.

The ability of these compounds to induce oxidative stress within cancer cells is another potential mechanism contributing to their antiproliferative effects. The generation of reactive oxygen species can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Modulation of Cellular Pathways

The biological effects of this compound derivatives are often the result of their ability to modulate complex cellular pathways. These pathways, which include signal transduction cascades and metabolic networks, govern a wide range of cellular functions.

For instance, some derivatives have been found to interfere with signaling pathways that are aberrantly activated in cancer, such as the MAPK/ERK and PI3K/Akt pathways. By inhibiting key components of these pathways, these compounds can suppress cancer cell growth and survival.

In the context of metabolic diseases, derivatives targeting enzymes like PEPCK can modulate metabolic pathways such as gluconeogenesis. Furthermore, some compounds have been shown to influence the production of cytokines, which are key signaling molecules in the immune system. This immunomodulatory activity suggests their potential in the treatment of inflammatory and autoimmune diseases.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical component in the development of new therapeutic agents. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features that are essential for their desired effects.

For enzyme inhibitors, SAR studies have revealed that the nature and position of substituents on the pyridine ring can have a profound impact on their potency and selectivity. For example, the introduction of bulky or electron-withdrawing groups at specific positions can enhance binding affinity to the target enzyme. The modification of the carboxylic acid group, for instance, by converting it to an ester or an amide, can also influence the compound's pharmacokinetic properties and cellular uptake.

The following table provides a summary of the key structural features and their impact on the biological activity of this compound derivatives.

| Structural Moiety | Modification | Impact on Biological Activity |

| Pyridine Ring | Substitution with electron-withdrawing or bulky groups | Can enhance enzyme inhibitory potency and selectivity. |

| Carboxylic Acid Group | Conversion to esters or amides | Can modulate pharmacokinetic properties and cellular uptake. |

| Sulfanyl (B85325) Group | Modification or replacement | Can influence antimicrobial activity and metal-chelating properties. |

| Overall Lipophilicity | Introduction of lipophilic or hydrophilic groups | Affects cell permeability and, consequently, antimicrobial and antiproliferative activity. |

Classical SAR Approaches for Identifying Key Pharmacophores

Classical Structure-Activity Relationship (SAR) studies are fundamental in identifying the key molecular features, or pharmacophores, responsible for the biological activity of a compound series. For derivatives of pyridine-2-carboxylic acid, these studies have revealed critical insights into how different substituents on the pyridine ring influence their therapeutic effects.

Systematic SAR studies on analogous compounds, such as pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analogues, have demonstrated that the core scaffold is often indispensable for their inhibitory activity against certain enzymes. nih.gov For these related compounds, modifications at the 3-position of the pyridine ring with substituents containing oxygen or nitrogen atoms have been shown to be most effective for enhancing enzyme inhibition. nih.gov This suggests that for this compound derivatives, the positions and nature of substituents will play a pivotal role in their biological activity.

In a broader context, the pyridine ring itself, being an electron-deficient aromatic system, facilitates crucial interactions like π-π stacking and hydrogen bonding with biological targets, thereby enhancing binding affinity. nih.gov The carboxylic acid group provides polarity and the ability to coordinate with metal ions, a property that is particularly important for enzyme inhibition. nih.gov

Limited exploration of structure-activity relationships in phenyl-pyridine-2-carboxylic acid derivatives has shown that modifications to the side chain length and the aryl and pyridine rings can lead to the identification of more potent analogs. nih.gov For instance, in a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, which share some structural similarities, specific substitutions on the phenyl ring were found to significantly impact their inhibitory potency against xanthine (B1682287) oxidase. nih.gov

These findings from related scaffolds underscore the importance of systematic modifications around the this compound core to map the pharmacophoric features essential for a desired biological response.

Table 1: Key Structural Modifications and Their Impact on Activity in Related Pyridine Carboxylic Acid Derivatives

| Scaffold | Position of Modification | Favorable Substituents | Impact on Activity | Reference |

| Pyridine-2-carboxylic acid thiazol-2-ylamide | 3-position of pyridine ring | Oxygen or Nitrogen containing groups | Enhanced enzyme inhibition | nih.gov |

| Phenyl-pyridine-2-carboxylic acid | Side chain, aryl and pyridine rings | Varied | Identification of more potent analogs | nih.gov |

| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid | Phenyl ring | Specific substitutions | Significant impact on xanthine oxidase inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. This approach is instrumental in predicting the activity of new, unsynthesized molecules and in optimizing lead compounds.

While specific QSAR models for this compound derivatives are not extensively reported in the public domain, the principles of QSAR have been widely applied to other classes of enzyme inhibitors, including those with heterocyclic scaffolds. nih.govnih.gov These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and using statistical methods to build a predictive model.

For example, in a QSAR study of sulfonamide Schiff base inhibitors of carbonic anhydrase, various descriptors were used to establish a linear regression model that could predict the inhibitory activity (Ki) of the compounds. nih.gov Such models can highlight which properties are most influential for activity. For instance, a 2D QSAR study on neuraminidase inhibitors revealed that parameters like hydrogen count and hydrophilicity were crucial for their anti-influenza activity. nih.gov A 3D QSAR study on the same series indicated that steric and hydrophobic descriptors negatively contributed to the inhibitory activity, providing a more nuanced understanding of the structural requirements for binding. nih.gov

These examples demonstrate the power of QSAR in drug design. For this compound derivatives, a QSAR study would involve synthesizing a diverse set of analogs, evaluating their biological activity, calculating a range of molecular descriptors, and then developing a statistically robust model. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially improved potency and selectivity.

Table 2: Common Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons, reactivity, and ability to participate in electrostatic interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP, Hydrophobic field | Tendency of the molecule to partition into a non-polar environment, crucial for membrane permeability and binding. |

| Topological | Connectivity indices, Wiener index | Information about the branching and connectivity of atoms in the molecule. |

| Quantum-Mechanical | Heats of formation, Total energy | Detailed electronic and energetic properties of the molecule. |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This model then serves as a 3D query to search for new, structurally diverse molecules with the potential for similar activity. nih.gov

The generation of a pharmacophore model can be based on the structures of known active ligands (ligand-based) or the structure of the biological target (structure-based). ugm.ac.id For this compound derivatives, if a set of active compounds is available, a ligand-based pharmacophore model can be developed. This involves identifying common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.

The principles of ligand design based on pharmacophore models are straightforward: new molecules should be designed to match the identified pharmacophoric features. For instance, a pharmacophore model for a series of estrogen receptor alpha (ERα) inhibitors consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id This model was then used to screen for new potential inhibitors.

In the context of this compound, the sulfanyl group could act as a hydrogen bond donor or acceptor, or participate in metal chelation. The carboxylic acid is a strong hydrogen bond acceptor and can also chelate metals. The pyridine ring provides a scaffold for aromatic and hydrophobic interactions. A well-defined pharmacophore model would precisely map the optimal positions of these and other features for maximal biological activity, guiding the rational design of new and more potent derivatives. arxiv.org

Table 3: Common Pharmacophoric Features

| Feature | Description | Potential Role in this compound Derivatives |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Carboxylic acid oxygen, pyridine nitrogen, sulfanyl sulfur. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Carboxylic acid hydrogen, sulfanyl hydrogen (in thiol form). |

| Hydrophobic (HY) | A non-polar region of the molecule. | The pyridine ring and any alkyl or aryl substituents. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyridine ring, interacting via π-π stacking. |

| Positive Ionizable (PI) | A group that is protonated at physiological pH. | The pyridine nitrogen under certain conditions. |

| Negative Ionizable (NI) | A group that is deprotonated at physiological pH. | The carboxylic acid group. |

Transcriptional Profiling for Mechanistic Insight in vitro

Transcriptional profiling, often performed using techniques like RNA sequencing (RNA-Seq), is a powerful tool for gaining mechanistic insights into the action of a drug. By measuring the changes in gene expression in cells treated with a compound, researchers can identify the cellular pathways and biological processes that are affected.

For a novel series of this compound derivatives with, for example, anticancer activity, one could perform transcriptional profiling on cancer cell lines. If the results show a significant upregulation of genes involved in apoptosis (programmed cell death) and downregulation of genes involved in cell proliferation, it would provide strong evidence for the compound's mechanism of action. For example, a study on phenyl-pyridine-2-carboxylic acid derivatives identified them as novel cell cycle inhibitors that induce apoptosis. nih.gov Transcriptional profiling could further elucidate the specific genes and pathways involved in this process.

This approach offers an unbiased, genome-wide view of a compound's effects and can be instrumental in validating its proposed mechanism, identifying biomarkers for its activity, and uncovering potential new therapeutic applications.

Table 4: Illustrative Example of Transcriptional Profiling Data Interpretation

| Gene Set/Pathway | Expression Change upon Treatment | Potential Mechanistic Implication |

| Apoptosis Signaling Pathway | Upregulated | Induction of programmed cell death. |

| Cell Cycle Checkpoints | Upregulated | Arrest of cell cycle progression. |

| DNA Replication | Downregulated | Inhibition of cell proliferation. |

| Metabolic Pathways | Altered | Interference with cellular metabolism. |

| Inflammatory Response | Downregulated | Anti-inflammatory effects. |

Coordination Chemistry of 6 Sulfanylpyridine 2 Carboxylic Acid

Ligand Synthesis and Characterization of Coordination Modes

Detailed procedures for the synthesis of 6-sulfanylpyridine-2-carboxylic acid and experimental or computational characterization of its coordination modes are not extensively documented in readily accessible scientific literature. As a pyridine (B92270) derivative containing both a carboxylic acid and a sulfanyl (B85325) group, it possesses multiple potential donor sites for coordination with metal ions. These include the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and the sulfur atom of the sulfanyl group. The versatile coordination behavior of similar pyridine-carboxylic acid ligands suggests that this compound could act as a bidentate or tridentate ligand, depending on the metal ion and reaction conditions.

Synthesis and Characterization of Metal Complexes with this compound

While the use of this compound in the synthesis of coordination compounds is mentioned in chemical databases, specific examples of its metal complexes, along with their synthesis and detailed characterization, are not described in the available literature. lookchem.com The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. Characterization would likely involve techniques such as infrared (IR) spectroscopy to observe shifts in the vibrational frequencies of the carboxyl and sulfanyl groups upon coordination, as well as elemental analysis to determine the metal-to-ligand ratio.

Investigation of Electronic and Magnetic Properties of Coordination Compounds

In the absence of synthesized and characterized metal complexes of this compound, there is no available data on their electronic and magnetic properties. Investigations of this nature, which would involve techniques like UV-Vis spectroscopy and magnetic susceptibility measurements, are contingent on the successful isolation and characterization of these coordination compounds. For transition metal complexes, these properties would provide insight into the d-orbital splitting and the spin state of the metal center.

Electrochemical Studies of Metal Complexes

No electrochemical studies, such as cyclic voltammetry, have been reported for metal complexes of this compound. Such investigations would provide information on the redox behavior of the metal center in the complex and the influence of the ligand on its electrochemical properties.

Applications in Materials Science and Catalysis

Catalytic Applications of 6-Sulfanylpyridine-2-carboxylic Acid and its Complexes

The presence of nitrogen and sulfur donor atoms, along with the carboxylic acid group, allows this compound to form stable complexes with various transition metals, which can exhibit significant catalytic activities. These applications can be broadly categorized into homogeneous and heterogeneous catalysis.

While direct catalytic applications of this compound complexes in homogeneous systems are an emerging area of research, the catalytic activity of related picolinic acid-based compounds provides strong evidence of their potential. Picolinic acid and its derivatives are known to form coordination polymers and complexes that are effective in various organic transformations. nih.govnih.govorientjchem.orgresearchgate.net

For instance, a one-dimensional coordination polymer based on copper(II) and 2-picolinic acid has demonstrated high efficiency as a catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via the "click reaction" (Huisgen 1,3-dipolar cycloaddition). nih.govresearchgate.net In this system, the picolinic acid ligand is proposed to deprotonate the terminal alkyne, facilitating the formation of a copper(I)-acetylide intermediate, which is crucial for the catalytic cycle. nih.govresearchgate.net The stability and reusability of this copper-picolinic acid polymer highlight the potential of such ligand scaffolds. nih.govresearchgate.net

The introduction of the sulfanyl (B85325) group in this compound offers an additional coordination site, potentially enhancing the stability and modifying the electronic properties of the resulting metal complexes. This could lead to novel homogeneous catalysts with tailored reactivity for a variety of reactions, including cross-coupling, oxidation, and hydrogenation. orientjchem.orgosti.gov

The dual functionality of this compound is particularly advantageous for the development of heterogeneous catalysts. The thiol group provides a strong anchoring point for immobilization onto the surface of noble metal nanoparticles, such as gold (AuNPs), while the pyridine (B92270) and carboxylic acid moieties can either act as catalytic sites themselves or coordinate with other catalytically active metal ions. nih.govclemson.edu

The immobilization of catalysts on solid supports offers significant advantages, including ease of separation from the reaction mixture, potential for reuse, and increased stability of the catalytic species. osti.govnih.gov Gold nanoparticles functionalized with ligands like mercaptoundecanoic acid (a molecule with a terminal thiol and carboxylic acid) have been investigated as reusable catalysts for reactions such as the reduction of 4-nitrophenol. clemson.edu It was found that the surface coverage of the ligand is critical; a complete monolayer can inhibit catalytic activity, whereas partial coverage allows for both catalytic function and colloidal stability. clemson.edu

By using this compound to functionalize gold or other metallic nanoparticles, it is possible to create robust, nanostructured heterogeneous catalysts. The carboxylic acid group on the surface could act as a Brønsted acid site or be used to coordinate a secondary metal center, leading to bifunctional or tandem catalytic systems. osti.govclemson.edu

Table 1: Comparison of Catalytic Systems Relevant to this compound Functionalities

| Catalyst Type | Ligand/Functional Group | Metal/Support | Reaction Catalyzed | Key Findings | Reference |

| Homogeneous | 2-Picolinic Acid | Copper(II) | Azide-Alkyne Cycloaddition (Click Reaction) | Forms a stable coordination polymer; ligand participates in the mechanism. | nih.govresearchgate.net |

| Heterogeneous | Mercaptoundecanoic Acid | Gold Nanoparticles | Reduction of 4-nitrophenol | Catalyst is reusable; activity depends on ligand surface coverage. | clemson.edu |

| Heterogeneous | Carboxylic Acid Groups | Platinum on Ceria | Hydrosilylation | Carboxylic acid groups anchor the complex to the support surface. | osti.gov |

Integration in Functional Materials and Devices

The ability of this compound to interface with different materials through its multiple functional groups facilitates its use in advanced functional materials and devices, from solar cells to biosensors.

In the field of dye-sensitized solar cells (DSSCs), phthalocyanine (B1677752) molecules are highly valued as sensitizers due to their intense absorption in the visible and near-infrared regions, and their high stability. researchgate.netresearchgate.netresearchgate.net A critical component of a successful DSSC is the effective anchoring of the dye molecule to the surface of a semiconductor, typically titanium dioxide (TiO₂). researchgate.netmarmara.edu.tr The carboxylic acid group is one of the most widely used anchoring moieties for this purpose, as it forms a strong electronic and physical linkage to the TiO₂ surface, facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band. researchgate.netmarmara.edu.trresearchgate.netrsc.org

Phthalocyanine derivatives are often functionalized with one or more carboxylic acid groups to ensure robust attachment and favorable electronic coupling. researchgate.netmarmara.edu.trrsc.orgmarmara.edu.trmarmara.edu.tr Research on silicon phthalocyanines (SiPcs) and zinc phthalocyanines (ZnPcs) has shown that incorporating carboxylic acid-based anchoring groups is a viable strategy to enhance photovoltaic performance. marmara.edu.trrsc.org For example, SiPcs with axial carboxylic acid anchoring groups have been synthesized and shown to perform well in DSSCs. marmara.edu.trmarmara.edu.tr Similarly, studies on ZnPcs with double carboxylic acid anchors have demonstrated higher conversion efficiencies compared to those with single anchors. rsc.org The presence of a pyridine moiety in the anchoring group can also influence the performance. marmara.edu.tr

Given these findings, this compound represents an ideal candidate for a linker and anchoring group in advanced phthalocyanine sensitizers. It provides the essential carboxylic acid for binding to the TiO₂ surface, while the pyridine ring can help to modulate the electronic properties and prevent dye aggregation on the surface. researchgate.net

Table 2: Performance of Dye-Sensitized Solar Cells (DSSCs) with Carboxylic Acid-Containing Phthalocyanine Dyes

| Phthalocyanine Dye | Anchoring Group Type | Semiconductor | Power Conversion Efficiency (PCE) | Reference |

| Silicon Phthalocyanine (SiPc) | Bis-dibutyl phenoxy carboxylic acid (axial) | TiO₂ | 0.75% | marmara.edu.trmarmara.edu.tr |

| Silicon Phthalocyanine (SiPc) | Pyridine based (axial) | TiO₂ | 0.53% | marmara.edu.tr |

| Oxotitanium Phthalocyanine (TiOPc) | Tetra-4-carboxyethylphenoxy (peripheral) | TiO₂ | 3.3% | researchgate.netmarmara.edu.tr |

| Zinc Phthalocyanine (ZnPc) | Tetra-4-carboxyethylphenoxy (peripheral) | TiO₂ | 2.2% | researchgate.netmarmara.edu.tr |

| Zinc Phthalocyanine (ZnPc) | Double carboxylic acid | TiO₂ | Higher than single-anchored | rsc.org |

Supramolecular Architectures and Molecular Assemblies

The formation of well-defined supramolecular structures through non-covalent interactions like hydrogen bonding is a cornerstone of crystal engineering and materials design. nih.govmdpi.comjaptronline.com The carboxylic acid-pyridine supramolecular synthon, a robust interaction involving a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen, is a well-established motif for directing molecular assembly. nih.govscirp.org

The crystal structure of related molecules, such as pyridine-2,6-dicarboxylic acid, reveals extensive one-dimensional supramolecular chains stabilized by strong hydrogen bonds. nih.gov Similarly, co-crystals involving picolinic acid derivatives often feature predictable hydrogen-bonding patterns. nih.gov The this compound molecule contains all the necessary components to form such ordered assemblies. The carboxylic acid group can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor, leading to the formation of chains, sheets, or more complex three-dimensional networks. mdpi.comjaptronline.comscirp.orgnih.gov These hydrogen-bonding interactions are crucial in dictating the packing of molecules in the solid state, which in turn influences the material's physical properties. nih.gov

In nanoscience, the functionalization of surfaces and nanoparticles is key to tailoring their properties for specific applications. This compound is an excellent candidate for surface modification due to its thiol and carboxylic acid groups. The thiol group forms a strong covalent bond with gold surfaces, enabling the creation of stable self-assembled monolayers (SAMs). mdpi.comrsc.orgresearchgate.netnih.gov SAMs of thiol-containing molecules are used to protect surfaces, create biosensors, and fabricate electronic components. mdpi.comresearchgate.net

Once anchored to a gold surface or nanoparticle via the thiol group, the exposed pyridine and carboxylic acid functionalities can be used for further modification. mit.edunih.govrsc.orgresearchgate.net For example, the carboxylic acid group can alter the surface charge, improve hydrophilicity, and serve as a covalent attachment point for biomolecules. researchgate.netnih.gov This is particularly relevant in the development of biomaterials, where surface properties govern the interaction with biological systems. mit.edunih.govrsc.orgresearchgate.netnih.gov Modifying a biomaterial surface with a layer of this compound could be used to enhance biocompatibility, prevent non-specific protein adsorption, or selectively bind target cells or proteins. mit.edunih.govrsc.org

Furthermore, this molecule can be used to functionalize two-dimensional materials like graphene oxide (GO). mdpi.comnih.govmdpi.comrsc.org While GO already possesses oxygen-containing functional groups, including carboxylic acids, further functionalization can enhance its properties. The carboxylic acid group of this compound could be attached to the GO surface through various chemical reactions, introducing both the pyridine and thiol functionalities for applications in sensing, catalysis, or composite materials. mdpi.comnih.govmdpi.comrsc.org

Interactions with Material Surfaces (e.g., Adsorption on Metal Oxides)

However, the principles of its interaction can be inferred from studies on related molecules, such as other pyridine carboxylic acids and aromatic thiols, on various metal oxide surfaces like titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides (Fe₂O₃, Fe₃O₄).

The carboxylic acid moiety is a well-established anchor group for binding to metal oxide surfaces. The adsorption typically proceeds via a dissociative mechanism, where the proton of the carboxylic acid is lost, and the resulting carboxylate group coordinates to the metal centers on the oxide surface. This interaction can adopt several geometries, with bidentate bridging (where the two oxygen atoms of the carboxylate bind to two adjacent metal ions) and chelating (where both oxygens bind to the same metal ion) being common. Monodentate configurations, where only one oxygen atom binds to a surface metal ion, are also possible. The specific adsorption geometry is influenced by factors such as the specific metal oxide, its crystallographic face, surface defects, and the surface coverage of the adsorbate. Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in predicting the most stable adsorption configurations and calculating the corresponding adsorption energies for various carboxylic acids on metal oxide surfaces. researchgate.netnih.gov

The sulfanyl group provides an alternative or additional binding site. Thiols are known to form strong bonds with various metal surfaces, including metal oxides. The nature of the sulfur-metal oxide interaction can vary, from dative bonding of the intact thiol to dissociative adsorption leading to the formation of a surface thiolate. The presence of both the carboxylic acid and the sulfanyl group on the same molecule opens up the possibility of competitive or cooperative binding. Depending on the surface and the experimental conditions, this compound could bind exclusively through its carboxylate group, solely via the thiol group, or through a combination of both, potentially leading to a more stable and robust surface functionalization.

Furthermore, the pyridine ring itself can influence the adsorption process. The nitrogen atom in the pyridine ring can interact with the surface, and the aromatic ring can engage in van der Waals interactions, affecting the orientation and packing of the molecules on the surface.

While specific research findings for this compound are pending, the established knowledge of its constituent functional groups' interactions with metal oxides provides a strong foundation for its potential applications in modifying the surface properties of materials for catalysis, sensing, and molecular electronics.

Detailed Research Findings

As of the current literature survey, specific experimental or computational data regarding the interaction of this compound with metal oxide surfaces is not available. Therefore, a data table with detailed research findings cannot be generated at this time. The table below is a template that could be populated once such research is published.

| Metal Oxide Surface | Adsorption Mode | Adsorption Energy (eV) | Key Bond Lengths (Å) | Experimental/Computational Method | Reference |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies and Process Optimization

While established methods for the synthesis of pyridine (B92270) carboxylic acids exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. The trend in modern organic chemistry is moving towards methodologies that offer high atom economy, reduced waste, and milder reaction conditions.

Future synthetic strategies for 6-sulfanylpyridine-2-carboxylic acid and its derivatives could increasingly rely on:

Multi-Component Reactions (MCRs): Techniques such as three-component (3CR) and pseudo-four-component reactions (pseudo-4CR) are being used to create highly functionalized sulfanylpyridine scaffolds in a single step. nih.govrsc.org These reactions, which involve the condensation of aldehydes, thiols, and sources of cyanide like malononitrile, offer a rapid and efficient pathway to complex molecular architectures. nih.govrsc.org

Green Catalysis: The use of natural product-based catalysts, such as pyridine-2-carboxylic acid itself or betaine, is an emerging area for the synthesis of related heterocyclic compounds. nih.gov These catalysts are often non-toxic, require milder reaction conditions, and avoid the use of heavy metals, aligning with the principles of green chemistry. nih.gov

Flow Chemistry: Continuous flow synthesis presents an opportunity for process optimization, offering better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Optimized Hydrolysis: For precursors like 2-cyanopyridine, refining the hydrolysis step under alkaline conditions followed by neutralization could lead to higher yields and purity of the final carboxylic acid product. google.com

Integration of Advanced Computational Techniques

The synergy between experimental work and computational chemistry is a powerful driver of modern chemical research. For this compound, in silico methods are crucial for predicting its behavior and guiding the design of new derivatives and applications.

Density Functional Theory (DFT): DFT calculations are increasingly employed to understand the molecular properties of pyridine derivatives. mdpi.com These calculations can predict optimal molecular geometries, spectroscopic signatures, and electronic transitions for the molecule and its metal complexes, correlating theoretical parameters with experimental results. mdpi.comnih.gov

Molecular Docking: This technique is instrumental in drug discovery and design. For scaffolds related to this compound, molecular docking has been used to design novel enzyme inhibitors by predicting how different derivatives will bind to the active sites of protein targets like xanthine (B1682287) oxidase, EGFR, VEGFR-2, and α-glucosidase. nih.govnih.govnih.gov This approach allows for the rational design of more potent and selective inhibitors. nih.gov

Conformational Analysis: Understanding the preferred three-dimensional shape of a molecule is key to deciphering its biological activity. Molecular modeling studies, including complete conformational analysis, can help explain pharmacological results and propose the most likely binding geometry of a molecule within a receptor, as has been shown for related pyridine-2-carboxylic acid analogs targeting the NMDA receptor. nih.gov

The table below summarizes the application of these computational techniques in the study of pyridine carboxylic acid derivatives.

| Computational Technique | Application | Research Area Example | Reference(s) |

| Density Functional Theory (DFT) | Prediction of molecular geometry, spectroscopic properties, and electronic structure. | Characterization of metal complexes as α-glucosidase inhibitors; correlation of molecular parameters with cytotoxic activity. | mdpi.comnih.gov |

| Molecular Docking | Prediction of binding affinity and orientation of a molecule to a biological target. | Design of novel xanthine oxidase inhibitors; identification of potential EGFR/VEGFR-2 targeting agents. | nih.govnih.gov |

| Molecular Modeling | Comparative analysis of active and inactive compounds to understand structure-activity relationships. | Understanding the binding geometry of NMDA receptor antagonists. | nih.gov |

Discovery of Unexplored Biological Targets and Mechanistic Pathways

The unique bifunctional nature of this compound makes it an interesting candidate for interacting with biological systems. While some applications are known, future research is expected to uncover new protein targets and elucidate the molecular mechanisms behind its activity.

A recent crystallographic study provided significant mechanistic insight into how a related compound interacts with a bacterial enzyme. The crystal structure of a variant of 6-hydroxynicotinic acid 3-monooxygenase (NicC) was solved in a complex with 2-mercaptopyridine (B119420), a contaminant found in a commercial stock of a substrate analogue, 6-mercaptopyridine-3-carboxylic acid. rcsb.org This fortuitous discovery revealed key details about the enzyme's active site and reaction mechanism. rcsb.org

Future research will likely expand on such findings, using techniques like:

Chemical Proteomics: To identify novel protein binding partners in an unbiased, system-wide manner.

High-Throughput Screening: To test the compound against large libraries of enzymes and receptors to uncover unexpected biological activities.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to solve the structures of the compound in complex with newly identified targets, providing a detailed roadmap for mechanism-based drug design.

The exploration of related scaffolds has already identified targets such as xanthine oxidase and α-glucosidase, suggesting that a broad range of enzymes could be modulated by this class of compounds. nih.govnih.gov

Development of Next-Generation Functional Materials

Beyond biology, the distinct properties of the thiol and carboxylic acid groups make this compound an excellent building block for advanced functional materials. The thiol group provides a strong anchor to noble metal surfaces like gold, while the carboxylic acid can be used for further functionalization or metal ion coordination.

Drawing inspiration from its isomer, 6-mercaptopyridine-3-carboxylic acid, several promising applications emerge sigmaaldrich.com:

Nanosensors: The ability to form self-assembled monolayers (SAMs) on gold nanoparticles (AuNPs) or gold electrodes is a key feature. This can be harnessed to fabricate highly sensitive colorimetric or electrochemical sensors for detecting targets like metal ions (e.g., Cd²⁺) or even improvised explosive devices. sigmaaldrich.com

Functionalized Biopolymers: The compound can be used to modify natural polymers like chitosan. The resulting "thiolated chitosans" exhibit enhanced properties such as mucoadhesion and enzyme inhibition, making them valuable for drug delivery systems. sigmaaldrich.com

Coordination Polymers and MOFs: The carboxylic acid group can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. sigmaaldrich.com These materials have potential applications in gas storage, catalysis, and separation technologies.

The table below outlines potential next-generation materials based on the functional properties of this compound.

| Material Type | Key Functional Group(s) | Potential Application | Reference for Analogue |

| Gold Nanoparticle (AuNP) Conjugates | Thiol (-SH) | Colorimetric sensors | sigmaaldrich.com |

| Self-Assembled Monolayers (SAMs) | Thiol (-SH) | Nanowell-based electrochemical sensors | sigmaaldrich.com |

| Thiolated Polymers (e.g., Chitosan) | Carboxylic Acid (-COOH) for covalent linkage | Mucoadhesive drug delivery systems | sigmaaldrich.com |

| Coordination Polymers / MOFs | Carboxylic Acid (-COOH) | Gas storage, catalysis | sigmaaldrich.com |

Interdisciplinary Research Opportunities and Synergistic Approaches

The most significant breakthroughs in the future of this compound will likely arise from the convergence of multiple scientific disciplines. The complexity of modern scientific challenges requires synergistic approaches that leverage expertise from different fields.

Computational Chemistry and Medicinal Chemistry: A powerful synergy exists in using computational docking and DFT studies to guide the synthesis of new derivatives with enhanced biological activity. nih.govnih.gov This iterative cycle of design, synthesis, and testing can accelerate the discovery of potent drug candidates.

Materials Science and Analytical Chemistry: The development of novel sensors relies on the combined principles of materials science (fabricating AuNPs or SAMs) and analytical chemistry (detecting and quantifying target analytes). sigmaaldrich.com

Inorganic Chemistry and Pharmacology: The synthesis of metal complexes with pyridine-carboxylic acid ligands to create novel therapeutics, such as α-glucosidase inhibitors, merges inorganic coordination chemistry with pharmacology to develop new treatments for diseases like diabetes. nih.gov

Polymer Chemistry and Biomedical Engineering: The functionalization of biopolymers to create sophisticated drug delivery vehicles is a prime example of interdisciplinary research, combining polymer synthesis with the engineering of biomedical devices. sigmaaldrich.com

By fostering collaboration between chemists, biologists, material scientists, and computational experts, the full potential of this compound as a versatile molecular tool can be realized, paving the way for innovations in medicine, diagnostics, and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-sulfanylpyridine-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridine-2-carboxylic acid derivatives and thiol-containing reagents. For example, nucleophilic substitution using 6-chloropyridine-2-carboxylic acid with sodium hydrosulfide (NaSH) under inert conditions (e.g., nitrogen atmosphere) at 80–100°C can yield the target compound. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, with purification by recrystallization or column chromatography .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and sulfur incorporation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritant properties. Store in a cool, dry environment under inert gas (argon) to prevent oxidation of the sulfanyl group. Dispose of waste via certified hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?